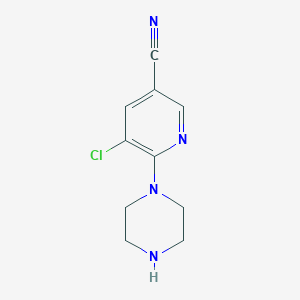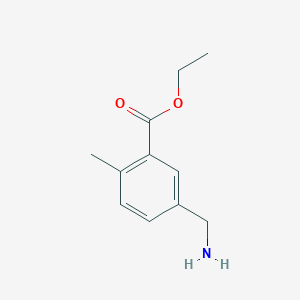
Ethyl5-(aminomethyl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl5-(aminomethyl)-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-(aminomethyl)-2-methylbenzoate can be achieved through several synthetic routes. One common method involves the reaction of 5-(aminomethyl)-2-methylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the ethyl ester.
Another synthetic route involves the reduction of 5-(nitromethyl)-2-methylbenzoate to 5-(aminomethyl)-2-methylbenzoate, followed by esterification with ethanol. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl5-(aminomethyl)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to the aminomethyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: 5-(Nitromethyl)-2-methylbenzoate
Reduction: 5-(Aminomethyl)-2-methylbenzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl5-(aminomethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl5-(aminomethyl)-2-methylbenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.
Comparison with Similar Compounds
Ethyl5-(aminomethyl)-2-methylbenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl5-(aminomethyl)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group.
Ethyl5-(aminomethyl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methyl group.
These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different functional groups can significantly influence their biological activity and industrial uses.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-9(7-12)5-4-8(10)2/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
YWOCMHCOMHWYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


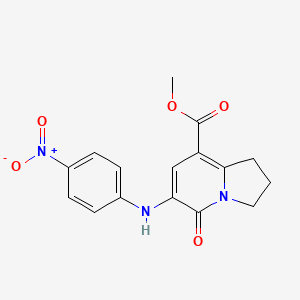
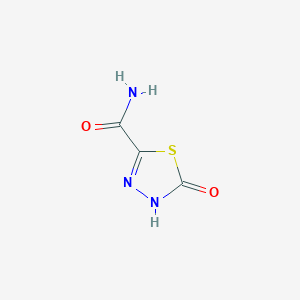
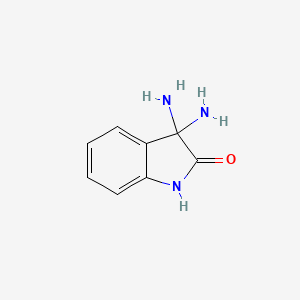
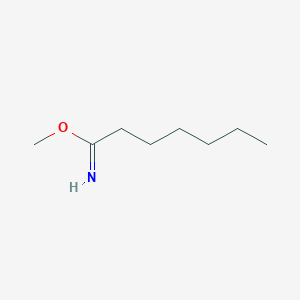
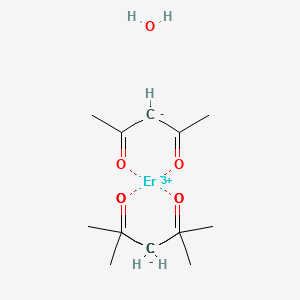
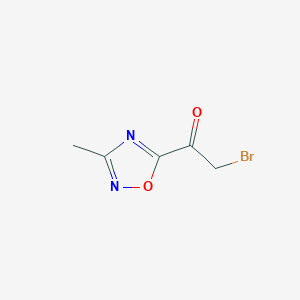
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)
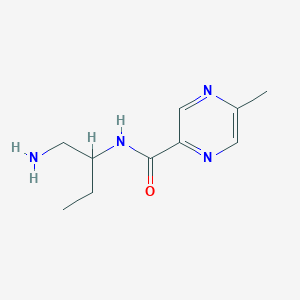
![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
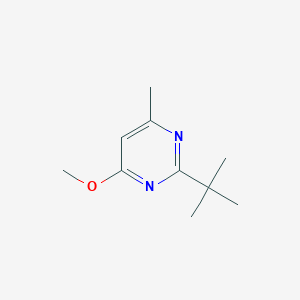
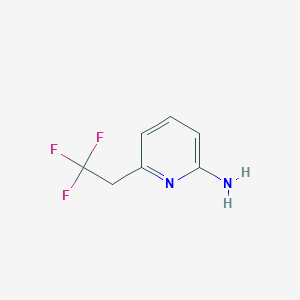
![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
